5-tert-Butyl-2H-pyran-2-one
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Overview
Description
5-tert-Butyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles with a conjugated double bond system. This compound is characterized by the presence of a tert-butyl group at the 5-position of the pyran-2-one ring. It is known for its unique reactivity and has been studied for various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the Diels-Alder cycloaddition reaction. This method utilizes a diene and a dienophile to form the pyranone ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone or tetrahydropyranone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyranones, carboxylic acids, ketones, and reduced pyranone derivatives .
Scientific Research Applications
5-tert-Butyl-2H-pyran-2-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2H-pyran-2-one involves its reactivity as a diene in Diels-Alder cycloaddition reactions. The electron-donating tert-butyl group at the 5-position enhances its reactivity, allowing it to efficiently undergo cycloadditions with various dienophiles. This results in the formation of bicyclic lactone cycloadducts, which can be further transformed into highly substituted six-membered rings .
Comparison with Similar Compounds
Similar Compounds
5-aryl-2H-pyran-2-ones: These compounds have an aryl group at the 5-position and exhibit similar reactivity in cycloaddition reactions.
5-halo-2H-pyran-2-ones: The presence of halogen atoms at the 5-position influences the electronic properties and reactivity of the pyranone ring.
5-carboethoxy-2H-pyran-2-one (ethyl coumalate): This compound has a carboethoxy group at the 5-position and is used in similar synthetic applications.
Uniqueness
The uniqueness of 5-tert-Butyl-2H-pyran-2-one lies in its electron-donating tert-butyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo efficient Diels-Alder cycloadditions with a wide range of dienophiles sets it apart from other similar compounds .
Properties
CAS No. |
662126-17-2 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-tert-butylpyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 |
InChI Key |
GQELCXCYCXLXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC(=O)C=C1 |
Origin of Product |
United States |
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